Cas no 1896569-59-7 (1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol)

1-(4-Methoxy-2-methylphenyl)methylcyclopropan-1-ol is a cyclopropane derivative featuring a methoxy-substituted aromatic ring, which contributes to its unique chemical properties. This compound is of interest in synthetic organic chemistry due to its sterically hindered structure, offering potential as an intermediate in the development of pharmaceuticals or agrochemicals. The presence of both hydroxyl and methoxy functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its stability under various conditions makes it suitable for further derivatization or as a building block in complex molecular architectures. Researchers value this compound for its versatility in constructing structurally diverse frameworks with potential biological activity.
1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol structure
1896569-59-7 structure
Product name:1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol
CAS No:1896569-59-7
MF:C12H16O2
MW:192.254243850708
CID:5821749
PubChem ID:117283095

1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol
    • EN300-1765612
    • 1896569-59-7
    • 1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C12H16O2/c1-9-7-11(14-2)4-3-10(9)8-12(13)5-6-12/h3-4,7,13H,5-6,8H2,1-2H3
    • InChI Key: DFBAGERQDQJDNX-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC(=CC=2C)OC)CC1

Computed Properties

  • Exact Mass: 192.115029749g/mol
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1765612-10.0g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
10g
$4606.0 2023-06-03
Enamine
EN300-1765612-0.1g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
0.1g
$943.0 2023-09-20
Enamine
EN300-1765612-0.05g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
0.05g
$900.0 2023-09-20
Enamine
EN300-1765612-5g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
5g
$3105.0 2023-09-20
Enamine
EN300-1765612-5.0g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
5g
$3105.0 2023-06-03
Enamine
EN300-1765612-2.5g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
2.5g
$2100.0 2023-09-20
Enamine
EN300-1765612-10g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
10g
$4606.0 2023-09-20
Enamine
EN300-1765612-0.25g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
0.25g
$985.0 2023-09-20
Enamine
EN300-1765612-0.5g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
0.5g
$1027.0 2023-09-20
Enamine
EN300-1765612-1.0g
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
1896569-59-7
1g
$1070.0 2023-06-03

Additional information on 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol

Comprehensive Overview of 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-59-7)

1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-59-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclopropane derivative features a unique structural motif combining a methoxy-substituted aromatic ring with a hydroxyl-functionalized cyclopropane, making it valuable for drug discovery and material science applications. Researchers particularly focus on its potential as a chiral building block or intermediate in synthesizing biologically active molecules.

The compound's molecular structure (C12H16O2) exhibits intriguing steric and electronic properties due to the strained cyclopropane ring and electron-donating methoxy group. Recent studies highlight its utility in asymmetric synthesis, where the hydroxyl group serves as a handle for further functionalization. In 2023, patent filings revealed its incorporation into novel crop protection agents, aligning with the growing demand for sustainable agriculture solutions—a hot topic in current scientific discourse.

Analytical characterization of CAS 1896569-59-7 typically involves advanced techniques like HPLC-MS and NMR spectroscopy. The compound's logP value (predicted ≈2.8) suggests moderate lipophilicity, making it suitable for crossing biological membranes—a property frequently searched by medicinal chemists optimizing drug candidates. Its thermal stability (decomposition >200°C) also attracts material scientists exploring high-performance polymers, coinciding with industry trends toward heat-resistant materials.

Environmental and toxicological profiles of 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol remain under investigation, though preliminary data suggest lower ecotoxicity compared to analogous compounds—an aspect increasingly important to ESG-conscious manufacturers. The methoxy group's metabolic stability may contribute to this profile, addressing frequent queries about green chemistry alternatives. Regulatory databases show no current restrictions, but proper laboratory handling protocols should always be followed.

Market analysts note rising interest in cyclopropane-containing compounds, with CAS 1896569-59-7 appearing in supplier catalogs as a custom synthesis item. Its price premium reflects both synthetic complexity and niche applications—topics commonly searched by procurement specialists. The compound's chiral purity (>98% ee in some commercial grades) meets stringent requirements for pharmaceutical intermediates, answering frequent quality-related inquiries from buyers.

Future research directions may explore its catalytic applications or derivatization into bioactive molecules, particularly given the pharmaceutical industry's focus on three-membered ring systems for conformational constraint. The compound's X-ray crystallography data (where available) provides valuable insights for computational chemists modeling molecular interactions—another trending search theme in computational drug design circles.

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